molecular formula C8H12Cl2F3N3 B13468345 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride

2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride

Cat. No.: B13468345
M. Wt: 278.10 g/mol
InChI Key: MWLYXKUXKGIMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Imidazole Ring: The imidazole ring can be formed through the condensation of suitable diamines with aldehydes or ketones under acidic conditions.

    Final Assembly: The final compound is obtained by coupling the pyrrolidine and imidazole intermediates, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1H-imidazole dihydrochloride
  • 3-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine

Uniqueness

2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrrolidine and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H12Cl2F3N3

Molecular Weight

278.10 g/mol

IUPAC Name

2-pyrrolidin-3-yl-5-(trifluoromethyl)-1H-imidazole;dihydrochloride

InChI

InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-1-2-12-3-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H

InChI Key

MWLYXKUXKGIMTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(N2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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